AKOS BBS-00005779

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in the field of medicinal chemistry and materials science. ijsrtjournal.com A significant portion of FDA-approved drugs, estimated to be around 60-75%, feature a nitrogen heterocycle in their structure. msesupplies.comnih.gov Their prevalence stems from their diverse biological activities, which include roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net

The presence of nitrogen atoms in these cyclic structures allows for the formation of hydrogen bonds with biological targets, a key interaction for therapeutic efficacy. nih.gov Furthermore, the structural diversity of nitrogen heterocycles allows for the fine-tuning of their physical, chemical, and biological properties. msesupplies.com Beyond pharmaceuticals, these compounds are integral to agrochemicals, polymers, dyes, and corrosion inhibitors. They also play a crucial role in biochemical processes as they form the core structures of essential biological molecules like DNA, RNA, and various coenzymes. mdpi.comnih.gov

Evolution and Research Trajectory of Triazoloquinazolines

The triazoloquinazoline scaffold is a fused heterocyclic system created by the combination of a quinazoline (B50416) and a triazole ring. researchgate.net Research into this system has been driven by the diverse pharmacological activities associated with both parent heterocycles. researchgate.net The fusion of these two rings into a single molecule has led to the discovery of compounds with a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, hypnotic, antihistaminic, antihypertensive, anticancer, antimicrobial, antitubercular, antiviral, and antimalarial properties. researchgate.net

The development of synthetic methodologies to create various triazoloquinazoline derivatives has been a significant focus for medicinal chemists. researchgate.net Early research often involved the cyclization of appropriately substituted quinazolines. Modern synthetic strategies have expanded to include multi-component reactions and the use of advanced catalytic systems to improve efficiency and yield. mdpi.commdpi.com The ongoing research aims to explore the structure-activity relationships of these compounds to develop novel therapeutics with enhanced potency and selectivity for various biological targets. researchgate.net

Classification and Isomeric Forms of Triazoloquinazolines

The fusion of the triazole and quinazoline rings can occur in several different ways, leading to a variety of isomeric forms. The specific arrangement of the nitrogen atoms in the triazole ring and the point of fusion to the quinazoline ring define the isomer. The classification is based on the numbering of the atoms in the fused ring system. This section will focus on the mdpi.comontosight.ainih.gov-triazoloquinazoline isomers.

The synthesis of mdpi.comontosight.ainih.gov-triazolo[1,5-a]quinazolines has been explored through various chemical pathways. One notable method involves the reaction of chloro-substituted phenylazides to create the core triazoloquinazoline structure. nih.gov Further chemical modifications, such as nitration and chlorination of the quinazoline ring, have been performed to generate a library of derivatives. nih.gov These derivatives have been evaluated for their biological affinity towards benzodiazepine (B76468) and adenosine (B11128) receptors. nih.gov Research has shown that some of these compounds exhibit moderate affinity for A(1) adenosine receptors. nih.gov

Another synthetic approach involves the cyclization of 2-azidoaryl aldehydes with propargyl bromides, mediated by indium, to construct the fused heterocyclic system. frontiersin.org This method has been shown to have a broad substrate scope. frontiersin.org

Table 1: Selected Research Findings on mdpi.comontosight.ainih.gov-Triazolo[1,5-a]quinazolines

| Research Focus | Key Findings | Reference(s) |

|---|---|---|

| Synthesis and Receptor Binding | Synthesis from chloro-substituted phenylazides. Derivatives showed moderate affinity for A(1) adenosine receptors. | nih.gov |

| Synthetic Methodology | Indium-mediated cascade annulation of 2-azidoaryl aldehydes with propargyl bromides. | frontiersin.org |

| Anticancer Activity | Synthesis of carbothioamide derivatives as potential p38 MAP kinase inhibitors for cancer treatment. | researchgate.net |

The synthesis of the mdpi.comontosight.ainih.gov-triazolo[4,3-a]quinazoline isomeric system is less commonly documented in readily available literature compared to its mdpi.comontosight.aimsesupplies.com- counterparts. The nomenclature indicates a specific fusion pattern between the 1,2,3-triazole and the quinazoline ring systems. The development of synthetic routes to this particular isomer would likely involve strategic placement of functional groups on the precursor molecules to direct the cyclization to the desired [4,3-a] fusion.

The synthesis of mdpi.comontosight.ainih.gov-triazolo[1,5-c]quinazoline derivatives has been achieved through methods such as the copper-catalyzed reaction of α, β-unsaturated keto/ester methyleneindolinone with sodium azide (B81097). researchgate.net This reaction proceeds through an azide-alkene cyclization and a ring expansion rearrangement. researchgate.net Another reported method involves the use of a nanocatalyst for the efficient synthesis of these derivatives from (E)-1-bromo-2-(2-nitrovinyl)benzenes, aldehydes, and sodium azide under mild conditions. researchgate.net

Similar to the [4,3-a] isomer, specific and detailed research findings on the synthesis and properties of mdpi.comontosight.ainih.gov-triazolo[4,3-c]quinazolines are not as prevalent in the literature as for the mdpi.comontosight.aimsesupplies.com-isomers. The synthesis of this specific isomeric system would require precise control of the cyclization reaction to ensure the correct bond formation between the triazole and quinazoline moieties.

[1][2][3]-Triazolo[1,5-c]quinazolines

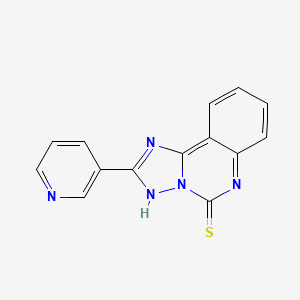

Contextualization of AKOS BBS-00005779 as a Representative Triazoloquinazoline Compound

This compound is a specific chemical compound that serves as a representative example of the triazoloquinazoline heterocyclic system. ontosight.ai Its systematic chemical name is 2-Pyridin-3-yl-3H- ebi.ac.ukCurrent time information in Bangalore, IN.ontosight.aitriazolo[1,5-c]quinazoline-5-thione. ontosight.ai This nomenclature reveals its core structure as belonging to the ebi.ac.ukCurrent time information in Bangalore, IN.ontosight.aitriazolo[1,5-c]quinazoline isomer class.

The structure of this compound consists of a quinazoline ring fused with a triazole ring. ontosight.ai Key features of this particular derivative include a pyridine (B92270) ring attached at the second position and a thione group (-S-) at the fifth position of the fused ring system. ontosight.ai As a member of the triazoloquinazoline family, it is a subject of interest in medicinal chemistry for its potential biological activities, which are areas of ongoing research. ontosight.ai

Table 1: Identifiers for this compound

| Identifier Type | Identifier |

| AKOS Number | This compound |

| CAS Number | 515132-94-2 |

| ChEMBL ID | CHEMBL1575475 |

| PubChem CID | 1970388 |

Data sourced from multiple references. ontosight.ai

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉N₅S |

| Molecular Weight | 293.32 g/mol |

Data sourced from Ontosight. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5S/c20-14-16-11-6-2-1-5-10(11)13-17-12(18-19(13)14)9-4-3-7-15-8-9/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYPWTZQYAHUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333670 | |

| Record name | 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822475 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

515132-94-2 | |

| Record name | 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Triazoloquinazolines

Strategies for Core Heterocycle Construction

The construction of the fundamental triazoloquinazoline scaffold can be achieved through various synthetic routes. These strategies are broadly categorized into multicomponent reactions and cyclocondensation reactions, each offering distinct advantages in terms of efficiency, diversity, and reaction conditions.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing waste and saving time. sciforum.net This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery. thieme-connect.com

The use of catalysts is pivotal in many MCRs to enhance reaction rates and yields. A notable example is the use of the metal-organic framework (MOF) MIL-101(Cr) as a heterogeneous catalyst. frontiersin.orgnih.gov This chromium-based catalyst has been successfully employed in the one-pot synthesis of triazoloquinazoline derivatives from a mixture of an aldehyde, dimedone, and 1H-1,2,4-triazol-3-amine in acetonitrile (B52724) at room temperature. frontiersin.org

The MIL-101(Cr) catalyst is synthesized hydrothermally from Cr(NO₃)₃·9H₂O and terephthalic acid. frontiersin.org Its high efficiency, reusability, and the mild, green reaction conditions it promotes make it a superior choice over many homogeneous catalysts. frontiersin.orgmdpi.com The reaction proceeds with high atom economy and allows for the synthesis of a wide range of triazoloquinazolines by varying the aldehyde substrate. frontiersin.org

Table 1: MIL-101(Cr)-Catalyzed Synthesis of Triazoloquinazolines

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 9,9-dimethyl-2-phenyl-9,10-dihydro-6H- researchgate.netindexcopernicus.comfrontiersin.orgtriazolo[5,1-b]quinazolin-8(7H)-one | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydro-6H- researchgate.netindexcopernicus.comfrontiersin.orgtriazolo[5,1-b]quinazolin-8(7H)-one | 20 | 92 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-9,9-dimethyl-9,10-dihydro-6H- researchgate.netindexcopernicus.comfrontiersin.orgtriazolo[5,1-b]quinazolin-8(7H)-one | 25 | 90 |

| 4 | 4-Nitrobenzaldehyde | 9,9-dimethyl-2-(4-nitrophenyl)-9,10-dihydro-6H- researchgate.netindexcopernicus.comfrontiersin.orgtriazolo[5,1-b]quinazolin-8(7H)-one | 15 | 96 |

Data sourced from a study on MIL-101(Cr)-catalyzed one-pot multicomponent reactions. frontiersin.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netbeilstein-journals.org This technique has been successfully applied to the three-component condensation reaction of aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole (or 2-aminobenzimidazole), and dimedone in dimethylformamide (DMF) to produce triazoloquinazolines in nearly quantitative yields within minutes. nih.govresearchgate.net The use of microwave irradiation provides a facile and general method for constructing a wide variety of triazoloquinazolines and related heterocyclic systems. nih.govbeilstein-journals.org

In a comparative study, the microwave-assisted synthesis of triazoloquinazolinones was significantly faster and higher yielding than the conventional reflux method. nih.gov For example, the reaction of benzaldehyde, 3-amino-1,2,4-triazole, and dimedone under microwave irradiation yielded the desired product in 95% yield in just 3 minutes, whereas the conventional method required 4 hours to achieve an 85% yield. ias.ac.in

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Triazoloquinazolinones

| Aldehyde | Method | Time | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Conventional (reflux) | 4 h | 82 |

| Microwave (300 W) | 3 min | 93 | |

| 4-Methylbenzaldehyde | Conventional (reflux) | 5 h | 80 |

| Microwave (300 W) | 4 min | 91 | |

| 4-Nitrobenzaldehyde | Conventional (reflux) | 3 h | 88 |

| Microwave (300 W) | 2.5 min | 96 |

This table illustrates the enhanced efficiency of microwave-assisted synthesis. nih.govias.ac.in

The principles of green chemistry are increasingly being integrated into synthetic methodologies to create more environmentally friendly processes. indexcopernicus.com In the context of triazoloquinazoline synthesis, this includes the use of water as a solvent, reusable catalysts, and energy-efficient reaction conditions. indexcopernicus.comsamipubco.comsamipubco.com

One such green approach involves a one-pot multicomponent reaction using a copper/iron oxide magnetic nanocatalyst (Cu/Fe₃O₄@MWCNT MNCs) in an aqueous medium at room temperature. indexcopernicus.comsamipubco.com This method allows for the synthesis of novel pyrrolo researchgate.netindexcopernicus.comfrontiersin.orgtriazoloquinazolines with high yields, short reaction times, and easy catalyst separation. indexcopernicus.comsamipubco.com Another example is the use of oxalic acid dihydrate as an inexpensive and metal-free catalyst in a mixture of ethanol (B145695) and water or under solvent-free conditions. eurekaselect.com These methods not only reduce the environmental impact but also often result in high atom economy and straightforward product isolation. eurekaselect.com

Microwave-Assisted Synthesis

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, involving the formation of a cyclic structure from one or more acyclic precursors with the elimination of a small molecule like water or hydrogen chloride.

A versatile and widely used precursor for the synthesis of various triazoloquinazoline isomers is 2,4-dichloroquinazoline (B46505). scispace.comresearchgate.net This reactive intermediate can undergo sequential or one-pot reactions with different nucleophiles to construct the fused triazole ring. For instance, the reaction of 2,4-dichloroquinazoline with hydrazine (B178648) hydrate (B1144303) can yield an intermediate which is then further reacted under various conditions to obtain different triazoloquinazoline derivatives. scispace.comresearchgate.net

In one synthetic pathway, 2,4-dichloroquinazoline is treated with thiosemicarbazide (B42300) in n-butanol to form a key intermediate, which can then be further modified. researchgate.net Another approach involves the cyclization of 2,4-dichloroquinazoline with acid hydrazides to prepare 5-chloro-3-substituted-1,2,4-triazolo[4,3-c]quinazolines. researchgate.net The reactivity of the chlorine atoms on the quinazoline (B50416) ring allows for stepwise substitution, providing a route to a diverse range of functionalized triazoloquinazolines. scispace.comresearchgate.net

Reactions Involving Hydrazine Hydrate

Hydrazine hydrate is a crucial reagent in the synthesis of Current time information in Bangalore, IN.nih.govresearchgate.nettriazoloquinazolines, acting as a key source of two adjacent nitrogen atoms for the formation of the triazole ring.

One common strategy involves the reaction of a suitably substituted quinazoline with hydrazine hydrate. For instance, 4-hydrazinoquinazolines can be prepared and subsequently cyclized to form the triazoloquinazoline system. The gradual addition of an ethanolic solution of 2-methyl-4-chloroquinazoline to an excess of hydrazine hydrate at low temperatures yields the corresponding 2-methyl-4-hydrazinoquinazoline. bham.ac.uk This intermediate is then primed for cyclization reactions to form the fused triazole ring.

Another approach involves the treatment of benzimidazo[1,2-c]quinazoline-6(5H)-thiones with hydrazine hydrate at reflux in ethanol to produce hydrazine derivatives, which can then be cyclized to form tetracyclic systems containing the triazoloquinazoline moiety. mdpi.com

Furthermore, the cyclocondensation of 2,4-dichloroquinazoline with benzohydrazide (B10538) derivatives can afford key triazoloquinazoline intermediates. wikipedia.org The dropwise addition of hydrazine hydrate to 2,4-dichloroquinazoline at low temperatures can also yield 2-chloro-4-hydrazinylquinazoline, a versatile precursor for further transformations. wikipedia.org The reaction of 2-hydrazinyl-3-(pyridin-4-yl)quinazolin-4(3H)-one, formed from the nucleophilic displacement of a methylthio group by hydrazine hydrate, is a key step in the synthesis of certain triazolo[4,3-a]quinazolin-5(4H)-ones. chemrxiv.org

The following table summarizes representative reactions involving hydrazine hydrate in the synthesis of triazoloquinazoline precursors.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2-Methyl-4-chloroquinazoline | Hydrazine hydrate, ethanol | 2-Methyl-4-hydrazinoquinazoline | 80 | bham.ac.uk |

| Benzimidazo[1,2-c]quinazoline-6(5H)-thione | Hydrazine hydrate, ethanol | 6-Hydrazinobenzimidazo[1,2-c]quinazoline | - | mdpi.com |

| 2,4-Dichloroquinazoline | Hydrazine hydrate | 2-Chloro-4-hydrazinylquinazoline | - | wikipedia.org |

| 2-(Methylthio)-3-(pyridin-4-yl)quinazolin-4(3H)-one | Hydrazine hydrate, ethanol | 2-Hydrazinyl-3-(pyridin-4-yl)quinazolin-4(3H)-one | - | chemrxiv.org |

Derivatization of Quinazolin-4-one Precursors

Quinazolin-4-one derivatives are fundamental building blocks for the synthesis of triazoloquinazolines. Their derivatization is a key strategy to introduce the necessary functionalities for the subsequent triazole ring formation.

A common starting point is the synthesis of the quinazolin-4-one core itself, which can be achieved through methods like the Niementowski reaction, involving the reaction of anthranilic acids with formamide. researchgate.net More contemporary methods utilize precursors such as 2-aminobenzamide, isatoic anhydride (B1165640), and 3,1-benzoxazinones. researchgate.net For example, 2-methyl-4H-3,1-benzoxazin-4-one can be synthesized from the thermal cyclization of acetic anhydride on anthranilic acid. This benzoxazinone (B8607429) then reacts with hydrazine hydrate to form 3-amino-2-methylquinazolin-4(3H)-one, a key intermediate for further elaboration. libretexts.org

Once the quinazolin-4-one scaffold is in place, various derivatization reactions can be performed. For instance, 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives can be prepared and subsequently S-alkylated or converted to hydrazino derivatives to facilitate triazole ring closure. chemrxiv.org The reaction of 3-amino-2-substituted quinazolin-4(3H)-ones with various reagents allows for the introduction of diverse substituents and the construction of the fused triazole ring under different reaction conditions, including microwave irradiation. researchgate.net

The synthesis of 2-thio Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[1,5-c]quinazoline can be achieved from 4-hydrazinoquinazoline (B1199610) with potassium ethylxanthogenate, which proceeds through a Dimroth-like rearrangement of the initially formed [4,3-c] isomer.

Below is a table showcasing the derivatization of quinazolin-4-one precursors for the synthesis of triazoloquinazolines.

| Quinazolin-4-one Precursor | Reagent(s) | Resulting Triazoloquinazoline System | Reference |

| 3-Amino-2-methylquinazolin-4(3H)-one | Aromatic aldehydes, ethanol, microwave | 3-(Substituted phenyl)-8-(substituted)-9-(substituted)- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-c]quinazolines | researchgate.net |

| 3-(Pyridin-4-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 1. Dimethyl sulfate (B86663) 2. Hydrazine hydrate 3. Formic acid | 4-(Pyridin-4-yl)- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one | chemrxiv.org |

| 4-Hydrazinoquinazoline | Potassium ethylxanthogenate | 2-Thio Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[1,5-c]quinazoline |

Huisgen 1,3-Dipolar Cycloaddition Approaches

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including the 1,2,3-triazole ring present in certain triazoloquinazolines. This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole (such as an azide) with a dipolarophile (such as an alkyne). jmchemsci.com

In the context of triazoloquinazoline synthesis, this approach allows for the fusion of a 1,2,3-triazole ring to the quinazoline core. A common strategy involves the preparation of a propargylated quinazoline derivative, which then serves as the alkyne component in the cycloaddition. The reaction of this propargylated quinazoline with an azide (B81097), often catalyzed by copper(I) salts in what is known as the "click chemistry" approach, leads to the regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring fused to the quinazoline system.

For example, the synthesis of 1,4-disubstituted-1,2,3-triazolo-quinazoline ribonucleosides and acyclonucleosides has been achieved through the 1,3-dipolar cycloaddition between O- or N-alkylated propargyl-quinazolines and various azido (B1232118) compounds under microwave irradiation with a copper(I) iodide catalyst. This methodology provides a convergent and efficient route to complex triazoloquinazoline derivatives.

The table below presents an overview of the Huisgen 1,3-dipolar cycloaddition for synthesizing triazoloquinazolines.

| Alkyne (Dipolarophile) | Azide (1,3-Dipole) | Catalyst/Conditions | Product | Reference |

| O- or N-alkylated propargyl-quinazoline | 1'-Azido-2',3',5'-tri-O-benzoylribose | CuI, microwave irradiation | 1,4-Disubstituted-1,2,3-triazolo-quinazoline ribonucleoside | |

| O- or N-alkylated propargyl-quinazoline | Activated alkylating agents (as azide precursors) | CuI, microwave irradiation | 1,4-Disubstituted-1,2,3-triazolo-quinazoline acyclonucleoside |

Functionalization and Derivatization Strategies

The triazoloquinazoline scaffold is amenable to a variety of functionalization and derivatization reactions, allowing for the introduction of diverse substituents to modulate its chemical and physical properties. These reactions can occur on either the quinazoline or the triazole part of the fused heterocyclic system. nih.gov

Nucleophilic Substitution Reactions

The triazoloquinazoline system can undergo nucleophilic substitution reactions, particularly when bearing a suitable leaving group. For example, the chlorine atom in 5-chlorotriazoloquinazoline can be displaced by various nucleophiles. nih.gov Similarly, the SMe group in 2-(methylsulfanyl)- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[1,5-c]quinazolines can be substituted by ammonia.

The reaction of a 4-methyl-1-thioxo-1,2,4,5-tetrahydro Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-a]quinazolin-5-one with 2,4-dinitrochlorobenzene in the presence of triethylamine (B128534) results in an S-aryl product via a nucleophilic aromatic substitution. This highlights the reactivity of the sulfur atom in thione derivatives towards electrophilic reagents in a nucleophilic substitution context.

Electrophilic Substitution Reactions

The aromatic rings within the triazoloquinazoline structure can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The specific sites of substitution are influenced by the existing substituents on the heterocyclic system. The regioselectivity of electrophilic attack on thioamide derivatives of triazoloquinazolines has been studied, with reactions potentially occurring at either the sulfur or nitrogen atoms depending on the electrophile and reaction conditions. For instance, alkylation and acylation reactions of a 4-methyl-1-thioxo-1,2,4,5-tetrahydro Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-a]quinazolin-5-one have shown that the site of attack is determined by orbital/charge control and thermodynamic control of the reaction processes.

Suzuki-Miyaura Coupling for Aryl Substitutions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, and it has been successfully applied to the synthesis of aryl-substituted triazoloquinazolines. wikipedia.org This reaction typically involves the coupling of a halogenated or triflate-substituted triazoloquinazoline with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.

This methodology has been used to prepare 3-substituted 2,6-diarylquinazolin-4(3H)-ones from their corresponding 6-halogenated precursors. wikipedia.org The Suzuki-Miyaura cross-coupling of 6-bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one with various arylboronic acids has also been reported. wikipedia.org

While direct examples on the specific AKOS BBS-00005779 are not detailed, the application of Suzuki-Miyaura coupling to closely related halogenated triazoloquinazoline systems demonstrates its utility in introducing aryl diversity to this scaffold.

The following table provides a general overview of the Suzuki-Miyaura coupling reaction for the arylation of quinazoline-based systems.

| Halogenated Substrate | Boronic Acid | Catalyst System | Product | Reference |

| 6-Halogenated 4(3H)-oxo-quinazolines | Arylboronic acids | Palladium catalyst | 2,6-Diarylquinazolin-4(3H)-ones | wikipedia.org |

| 6-Bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Arylboronic acids | Palladium catalyst | 2-Cyclopropyl-6-phenyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | wikipedia.org |

Introduction of Various Side Chains and Moieties

The functionalization of the triazoloquinazoline core is crucial for modulating its physicochemical and biological properties. The introduction of specific side chains, such as the pyridin-3-yl group at the 2-position and the thione group at the 5-position of this compound, is a key aspect of its synthesis.

The pyridin-3-yl moiety can be incorporated by using nicotinic hydrazide (the hydrazide of nicotinic acid) as a key building block during the formation of the triazole ring. The synthesis of various 2-heteroaryl- vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazolines has been reported, demonstrating the feasibility of introducing different heterocyclic groups at this position. researchgate.netresearchgate.netnih.govmphu.edu.ua

The introduction of the thione functionality at the 5-position is typically achieved through a thionation reaction of the corresponding 5-oxo derivative ( vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazolin-5-one). researchgate.netresearchgate.netnih.govmphu.edu.ua Common thionating agents for this transformation include phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. vulcanchem.comnih.gov The reaction is often carried out in a high-boiling solvent such as pyridine (B92270) or xylene. researchgate.netnih.gov

| Starting Material | Reagent | Product | Reference |

| 2-Aryl- vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazolin-5-one | Phosphorus pentasulfide (P₄S₁₀) / Pyridine | 2-Aryl- vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazoline-5-thione | nih.gov |

| 2-Aryl- vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazolin-5-one | Lawesson's Reagent | 2-Aryl- vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazoline-5-thione | vulcanchem.com |

An alternative approach for the direct formation of the thione is the [5+1] cyclocondensation of a [2-(3-heteroaryl- vulcanchem.comresearchgate.neturfu.rutriazol-5-yl)phenyl]amine intermediate with a one-carbon synthon like carbon disulfide (CS₂) or its equivalents, such as potassium ethyl xanthogenate. researchgate.netresearchgate.netnih.govmphu.edu.ua This method offers a more direct route to the thione derivative.

| Precursor | Reagent | Method | Product | Reference |

| [2-(3-Hetaryl- vulcanchem.comresearchgate.neturfu.rutriazol-5-yl)phenyl]amine | Carbon disulfide / KOH / Ethanol | Method B | 2-Hetaryl- vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazoline-5(6H)-thione | researchgate.net |

| [2-(3-Hetaryl- vulcanchem.comresearchgate.neturfu.rutriazol-5-yl)phenyl]amine | Potassium ethyl xanthogenate / 2-Propanol | Method C | 2-Hetaryl- vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazoline-5(6H)-thione | researchgate.net |

| [2-(3-Hetaryl- vulcanchem.comresearchgate.neturfu.rutriazol-5-yl)phenyl]amine | Phenyl isothiocyanate / Acetic acid / 2-Propanol | Method D | 2-Hetaryl- vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazoline-5(6H)-thione | researchgate.net |

Furthermore, the sulfur atom of the thione group can be a site for further functionalization. For example, S-alkylation can be achieved by treating the thione with alkyl halides in the presence of a base, leading to the formation of 5-(alkylthio) derivatives. nih.gov

Regioselectivity and Stereochemical Control in Synthesis

In the synthesis of triazoloquinazolines, regioselectivity is a critical factor, as different isomeric products can be formed depending on the reaction pathway. The fusion of the triazole ring to the quinazoline core can result in different regioisomers, such as the linear vulcanchem.comresearchgate.neturfu.rutriazolo[4,3-a]quinazoline and the angular vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazoline systems.

The formation of the vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazoline isomer, as seen in this compound, can be favored under certain reaction conditions. For example, the reaction of 2-hydrazinoquinazolines with certain reagents can lead to the formation of vulcanchem.comresearchgate.neturfu.rutriazolo[4,3-c]quinazolines, which can then undergo a Dimroth-like rearrangement to the more stable vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazoline isomer, especially in acidic or basic media. nih.govmdpi.comsciforum.net The synthesis of 2-aryl-5-trichloromethyl-5,6-dihydro- vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazolines has been shown to be regioselective. nuph.edu.ua

The choice of synthetic strategy can also dictate the regiochemical outcome. For instance, the [5+1] cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with one-carbon electrophiles reliably yields the vulcanchem.comresearchgate.neturfu.rutriazolo[1,5-c]quinazoline scaffold. nuph.edu.ua

Regarding stereochemical control, the core structure of this compound is a planar aromatic system and does not possess any stereocenters. Therefore, issues of stereochemical control in the traditional sense (e.g., enantioselectivity or diastereoselectivity) are not a primary concern for the synthesis of the core scaffold itself. However, if chiral side chains were to be introduced, then the principles of stereoselective synthesis would become relevant.

Reaction Mechanisms and Mechanistic Pathways

Detailed Reaction Mechanisms of Multicomponent Syntheses

A prevalent synthetic route for triazoloquinazolines involves a one-pot, three-component reaction of an appropriate amine (like 1H-1,2,4-triazol-3-amine), an aldehyde, and a 1,3-dicarbonyl compound (such as dimedone). frontiersin.orgresearchgate.net The mechanism for this transformation can proceed through distinct, sequential reaction types. frontiersin.orgnih.gov

The initial step in one of the proposed mechanistic pathways is a Knoevenagel condensation. frontiersin.orgnih.gov This reaction occurs between the aldehyde and the active methylene (B1212753) compound (dimedone), typically catalyzed by an acid or base. rsc.orgmdpi.com The catalyst activates the aldehyde's carbonyl group, facilitating the removal of a water molecule to form an α,β-unsaturated carbonyl compound, also known as a Knoevenagel adduct. frontiersin.org This intermediate is a crucial electrophile for the subsequent step. rsc.org

Following the formation of the Knoevenagel intermediate, a Mannich-type reaction takes place. frontiersin.orgceon.rs This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an amine (in this case, 1H-1,2,4-triazol-3-amine) to the electrophilic α,β-unsaturated carbonyl compound. frontiersin.orgorganic-chemistry.org The reaction proceeds via a Michael addition, where the amino group of the triazole attacks the β-position of the unsaturated system. rsc.org This step is fundamental for incorporating the triazole moiety into the final structure. ceon.rs

The final step of the sequence is an intramolecular annulation, or ring-closing, transformation. frontiersin.org After the Mannich-type addition, the intermediate undergoes cyclization followed by dehydration to yield the fused triazoloquinazoline heterocyclic system. frontiersin.orgnih.gov This irreversible step drives the reaction towards the stable aromatic product. frontiersin.org

Mannich-Type Reactions

Role of Catalysis in Triazoloquinazoline Formation

Catalysis is pivotal in the synthesis of triazoloquinazolines, influencing reaction rates, yields, and conditions. frontiersin.orgsamipubco.comresearchgate.net A variety of catalysts have been effectively employed.

Metal-Organic Frameworks (MOFs) : MOFs like MIL-101(Cr) have proven to be highly efficient, reusable heterogeneous catalysts. frontiersin.orgnih.gov The active catalytic sites within the MOF structure are believed to activate the substrate molecules, facilitating both the Knoevenagel condensation and the subsequent Mannich-type reaction. frontiersin.org

Graphene Oxide (GO) : GO serves as a potent carbocatalyst, utilizing both Brønsted and Lewis acid sites. nih.gov The Lewis acid sites, in particular, are identified as enhancing the catalytic activity in the Knoevenagel condensation pathway. nih.gov

Mesoporous Silica : Sulfonic acid-functionalized mesoporous silica, such as MCM-41-SO3H, acts as an effective and recyclable solid acid catalyst. sciforum.net

Magnetic Nanoparticles : Nanocatalysts, including copper/iron oxide supported on multi-walled carbon nanotubes (Cu/Fe₃O₄@MWCNT), offer high surface area and easy separation from the reaction mixture using an external magnet, making them suitable for green chemistry protocols. samipubco.comsamipubco.com

Organic Acids : Simple organic acids like anthranilic acid and p-toluenesulfonic acid can also catalyze the condensation, providing a cost-effective and straightforward approach. researchgate.net

The choice of catalyst can significantly impact the reaction's efficiency, with studies showing that the reaction proceeds with much lower yields or not at all in the absence of a suitable catalyst. samipubco.comsamipubco.com

| Catalyst Type | Specific Example | Key Features | Yield (%) | Reference(s) |

| Metal-Organic Framework | MIL-101(Cr) | Heterogeneous, reusable, high activity at room temperature. | up to 94 | frontiersin.org |

| Graphene-Based | Graphene Oxide (GO) | Heterogeneous, Brønsted and Lewis acid sites, regenerable. | up to 95 | nih.gov |

| Mesoporous Silica | MCM-41-SO3H | Heterogeneous, reusable, solid acid catalyst. | High | sciforum.net |

| Magnetic Nanoparticles | Cu/Fe₃O₄@MWCNT | Reusable, easy separation, high surface area. | High | samipubco.com |

| Organic Acid | Anthranilic Acid | Homogeneous, cost-effective, simple work-up. | High | researchgate.net |

Intramolecular Cyclization Processes

Intramolecular cyclization is the definitive step that forms the fused heterocyclic core of triazoloquinazolines. This process can occur through various pathways depending on the starting materials and reaction conditions. For instance, treating a 4-hydrazinoquinazoline (B1199610) intermediate with orthoesters can lead to the formation of the frontiersin.orgresearchgate.nettriazolo[4,3-c]quinazoline ring system through cyclocondensation. nih.gov In other syntheses, the cyclization is the final step of a multicomponent reaction cascade, as described in the annulation section. frontiersin.org The treatment of appropriate precursors with hydrazine (B178648) can also mediate cyclization to form the triazole ring. vulcanchem.com The regioselectivity of the cyclization can sometimes be controlled by the reaction conditions; for example, acidic media can favor the formation of [1,5-c] isomers via a Dimroth rearrangement, while neutral or solvent-free conditions may yield the [4,3-c] isomers. nih.govresearchgate.net

Stability and Reactivity of the Triazoloquinazoline Core

The triazoloquinazoline core is a fused aromatic system that generally confers significant stability to the molecule. evitachem.com This aromatic framework is planar, which can facilitate π-π stacking interactions. vulcanchem.com

Stability:

The fused ring system is generally stable under neutral conditions. vulcanchem.com

However, it can be susceptible to degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions. vulcanchem.com

The stability can be influenced by the nature and position of substituents on the ring system. plos.org

Reactivity:

The reactivity of the core is not uniform. The triazole ring is generally more susceptible to electrophilic attack compared to the quinazoline (B50416) portion.

The quinazoline ring typically requires more forceful conditions for substitution reactions.

The presence of functional groups, such as the thione group in AKOS BBS-00005779 (2-Pyridin-3-yl-3H- frontiersin.orgresearchgate.nettriazolo[1,5-c]quinazoline-5-thione), introduces specific reactive sites. ontosight.ai For example, the sulfur atom can act as a nucleophile. evitachem.com

Computational studies, such as Molecular Electrostatic Potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting its reactive behavior. researchgate.net

Advanced Structural Elucidation and Characterization Techniques in Research

Spectroscopic Analysis for Confirmation of Structure

Spectroscopy is a cornerstone of chemical analysis, providing deep insight into the molecular framework by observing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to map the connectivity and spatial relationships of atoms within a molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the precise bonding arrangement of the tetrahydropyridine (B1245486) ring and its substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Tetrahydropyridine Derivatives Data is based on closely related structures as reported in scientific literature. mdpi.comgrowingscience.comrsc.org

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄Br) | 7.0 - 7.6 | Two doublets expected for an AA'BB' system. |

| ¹H | Vinylic (=CH) | 5.5 - 6.0 | Proton on the C=C double bond within the tetrahydropyridine ring. |

| ¹H | Allylic (C=C-CH₂) | ~2.5 - 3.0 | Protons adjacent to the double bond. |

| ¹H | Amine (N-CH₂) | ~3.0 - 3.5 | Protons adjacent to the nitrogen atom. |

| ¹H | Secondary Amine (NH) | 1.5 - 4.0 | Broad signal, position can vary. |

| ¹³C | Aromatic (C-Br) | ~120 - 122 | Carbon atom directly attached to bromine. |

| ¹³C | Aromatic (CH) | ~128 - 132 | Aromatic carbons bearing hydrogen. |

| ¹³C | Vinylic (C=C) | ~120 - 140 | Carbons of the endocyclic double bond. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups. In the analysis of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148), IR spectroscopy would confirm key structural features. Data from related tetrahydropyridine derivatives show characteristic absorption bands. mdpi.comgrowingscience.comrsc.org For example, the N-H stretch of the secondary amine typically appears as a moderate band in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching of the double bond within the ring and the aromatic ring would be found in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The strong C-Br stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine Frequencies are based on typical values for the respective functional groups and data from related compounds. mdpi.com

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3350 | N-H Stretch | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2800 - 3000 | Aliphatic C-H Stretch | Medium |

| ~1650 | C=C Stretch (alkene) | Medium-Weak |

| ~1590, ~1485 | C=C Stretch (aromatic) | Medium-Strong |

| ~1100 - 1200 | C-N Stretch | Medium |

| ~820 | C-H Bend (p-disubstituted aromatic) | Strong |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis (MS/MS), valuable structural information. For 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (C₁₁H₁₂BrN), the molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). nih.gov High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. For instance, the calculated exact mass is 237.01531 Da. nih.gov Fragmentation would likely involve the loss of a bromine radical or cleavage of the tetrahydropyridine ring, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

| m/z Value | Ion | Notes |

|---|---|---|

| 237/239 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| 158 | [M-Br]⁺ | Loss of the bromine atom. |

Infrared (IR) Spectroscopy

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine itself was not found, detailed analyses of closely related derivatives are available. iucr.orgresearchgate.netresearchgate.net

For example, the crystal structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate was determined to be in the monoclinic space group C2/c. researchgate.net Such studies reveal that the tetrahydropyridine ring often adopts a flattened boat or screw-boat conformation. researchgate.netacs.org The analysis also details intermolecular interactions, such as hydrogen bonds (e.g., N-H···N, N-H···O) and C-Br···π interactions, which govern the molecular packing in the crystal lattice. iucr.orgresearchgate.net These interactions are crucial for the stability of the crystal structure. Hirshfeld surface analysis is often employed alongside crystallography to quantify the various intermolecular contacts that contribute to the crystal packing. iucr.orgresearchgate.net

Table 4: Representative Crystallographic Data for a Bromophenyl-Tetrahydropyridine Derivative Data from 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.539 |

| b (Å) | 6.3430 |

| c (Å) | 21.3540 |

| β (°) | 118.170 |

| Volume (ų) | 3288.2 |

Microscopic and Elemental Analysis for Materials Characterization

Microscopic techniques are vital for understanding the morphology and elemental composition of a synthesized material, especially when it is part of a larger assembly or used in nanoparticle form.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It is used to observe the surface topography and morphology of materials. While SEM is not typically used for the structural elucidation of a pure small molecule like 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, it is frequently employed in the context of its synthesis. For example, when tetrahydropyridine derivatives are synthesized using heterogeneous catalysts, such as LaFeO₃ nanoparticles, SEM is used to characterize the size, shape, and surface features of the catalyst particles. iau.iriau.ir These morphological details can be critical to the catalyst's activity and reusability in the synthetic process. researchgate.netiau.ir

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an electron beam with a specimen, which results in the emission of characteristic X-rays. The energy of these X-rays is specific to the elements present in the sample, allowing for their identification and quantification.

In the context of AKOS BBS-00005779, which has the molecular formula C₁₄H₉N₅S, EDX analysis would be employed to confirm the presence of the key heteroatoms, nitrogen and sulfur, alongside the carbon framework. While hydrogen is not detectable by EDX, the technique provides a rapid and non-destructive method to verify the elemental integrity of the synthesized compound. The expected output from an EDX analysis of a pure sample of this compound would be distinct peaks corresponding to the Kα emission lines for carbon, nitrogen, and sulfur. The relative intensities of these peaks can also provide a semi-quantitative assessment of the elemental composition, which can be compared against the theoretical atomic percentages derived from the molecular formula.

| Element | Theoretical Atomic % | Expected EDX Peak Energy (keV) |

| Carbon (C) | 69.23% | ~0.277 |

| Nitrogen (N) | 20.83% | ~0.392 |

| Sulfur (S) | 9.94% | ~2.307 |

Note: The table presents theoretical atomic percentages and expected characteristic X-ray emission energies.

Advanced Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating the components of a mixture and determining the purity of a compound. For a research chemical like this compound, advanced methods such as LC-MS/MS and HPLC are critical for quality control and analytical assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique is invaluable for identifying compounds, elucidating their structure, and quantifying them in complex matrices.

For this compound, an LC-MS/MS method would first involve separating the compound from any impurities or by-products using a suitable reversed-phase LC column. Following chromatographic separation, the analyte would be ionized, typically using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. The initial mass spectrometer (MS1) would select this parent ion based on its mass-to-charge ratio (m/z). For this compound (molecular weight ~279.32 g/mol ), the expected protonated molecule would be observed at an m/z of approximately 280.33.

This selected parent ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). The fragmentation pattern is a unique fingerprint of the molecule and provides definitive structural confirmation. Research on related nih.govresearchgate.netmdpi.comtriazolo[1,5-c]quinazolines has demonstrated the utility of LC-MS in verifying their structures. nih.govenamine.net

| Analytical Stage | Parameter | Expected Result for this compound |

| Liquid Chromatography | Retention Time | Dependent on column and mobile phase, but should be a sharp, single peak for a pure sample. |

| Mass Spectrometry (MS1) | Parent Ion [M+H]⁺ (m/z) | ~280.33 |

| Tandem Mass Spectrometry (MS2) | Fragment Ions | A characteristic pattern resulting from the cleavage of the triazole, quinazoline (B50416), and pyridine (B92270) rings. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and research compounds. By employing a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase), components are separated based on their differential interactions with the two phases.

The purity of this compound would be determined by developing a suitable HPLC method, likely using a C18 reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be used to monitor the column effluent, as the extensive conjugation in the triazoloquinazoline ring system is expected to produce a strong UV absorbance.

In a typical analysis, a pure sample of this compound would yield a single, sharp, and symmetrical peak at a specific retention time. The presence of additional peaks would indicate impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity, which is often required to be above 95% for research applications. Studies on similar 1,2,4-triazole (B32235) derivatives have successfully used HPLC to establish the individuality and purity of the synthesized compounds. nuph.edu.ua

| Parameter | Typical Conditions | Purpose |

| Column | C18, 5 µm particle size, 4.6 x 250 mm | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | To ensure effective separation of the main compound from potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | To detect and quantify the compound and impurities based on their UV absorbance. |

| Purity Assessment | Peak Area Percentage | The area of the this compound peak should be >95% of the total peak area. |

Computational and Theoretical Investigations of Triazoloquinazolines

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of triazoloquinazolines.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For triazoloquinazolines, DFT studies have been employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. mdpi.comresearchgate.net These calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure a high level of accuracy. mdpi.com The theoretical data obtained from DFT calculations, such as geometric features, show good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.net

DFT calculations have also been used to support experimental findings regarding the antioxidant activities of synthetic heterocyclic quinazolin-4-one derivatives, a related class of compounds. sapub.org Furthermore, DFT has been utilized in the study of N-alkylated(S-alkylated)- Current time information in Berlin, DE.researchgate.netmdpi.comtriazolo[1,5-a]quinazolines to correlate practical data with theoretical calculations. mdpi.com

Table 1: Application of DFT in Triazoloquinazoline Research

| Type of Analysis | Information Obtained | Reference |

|---|---|---|

| Geometry Optimization | Provides the most stable 3D structure of the molecule. | mdpi.com |

| Frequency Analysis | Confirms that the optimized structure is a true minimum on the potential energy surface. | mdpi.com |

| Electronic Properties | Calculation of dipole moments, and other electronic descriptors. | mdpi.commdpi.com |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For triazoloquinazoline derivatives, FMO analysis helps in understanding intramolecular charge transfer. researchgate.net A smaller HOMO-LUMO gap suggests a higher reactivity and a greater potential for biological activity. researchgate.net For instance, in one study on a triazoloquinazoline derivative, the energy gap was calculated to be 3.08 eV, indicating significant chemical reactivity. researchgate.net In another case, the HOMO-LUMO gap was found to be 1.94 eV, suggesting efficient electronic transitions. researchgate.net

Table 2: HOMO-LUMO Energy Gaps in Triazoloquinazoline Derivatives

| Compound/Derivative | HOMO-LUMO Gap (eV) | Implication | Reference |

|---|---|---|---|

| Triazoloquinazoline Derivative 1 | 3.08 | Significant chemical reactivity | researchgate.net |

Computational studies, including the analysis of the Molecular Electrostatic Potential (MEP), provide insights into the electronic structure and reactivity of triazoloquinazolines. researchgate.net The MEP map helps to visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. researchgate.net This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. Global reactivity descriptors are also calculated to understand the electronic and optical properties of these compounds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a triazoloquinazoline derivative, might interact with a protein target.

Molecular docking studies on triazoloquinazolines have been performed to predict their binding conformations with various macromolecular targets. For example, docking studies have predicted the binding modes of triazoloquinazolines within the A2A adenosine (B11128) receptor, showing interactions similar to those of known ligands. researchgate.net These studies help in understanding the structural basis for the observed biological activity and in designing more potent and selective inhibitors. wisdomlib.org For instance, in a study on α-glucosidase inhibitors, molecular docking was used to visualize how different substituents on the triazoloquinazolinone scaffold affect binding affinity. wisdomlib.org

Molecular docking simulations provide detailed information about the specific interactions between the ligand and the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.netfrontiersin.org For example, docking studies of triazoloquinazolines with the A2A adenosine receptor have shown hydrogen bonding with residues like Asn253 and Glu169, as well as π-stacking with Phe168 and His250. researchgate.net In another study, triazoloquinazoline derivatives were shown to form multiple hydrogen bonds with key residues in the active site of the α-glucosidase enzyme. wisdomlib.org These predicted interactions are crucial for explaining the inhibitory efficacy of these compounds.

Table 3: Predicted Binding Interactions of Triazoloquinazolines with Protein Targets

| Target Protein | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|

| A2A Adenosine Receptor | Asn253, Glu169, Phe168, His250 | Hydrogen bonds, π-stacking | researchgate.net |

| α-Glucosidase | Not specified | Multiple hydrogen bonds | wisdomlib.org |

Ligand-Target Binding Conformations

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are instrumental in predicting the activity of new compounds and guiding rational drug design. tandfonline.com

Researchers have successfully developed QSAR models for various biological activities of triazoloquinazoline derivatives. For instance, multiple linear regression analysis has been employed to establish QSAR models for triazoloquinazoline adenosine antagonists for the human A3 receptor. plos.org In one such study, a dataset of 33 triazoloquinazoline derivatives was used to generate a five-descriptor equation with good correlation and predictive power. plos.org The statistical quality of the developed QSAR models is often validated using methods like the leave-one-out cross-validation, which assesses the model's predictive capability.

Another study focused on the anticancer activity of thioderivatives of nih.govpreprints.orgplos.orgtriazolo[1,5-c]quinazolines. The calculated QSAR models for leukemia and breast cancer cell lines demonstrated a good rate of anticancer activity prediction. These models help in identifying the key structural features and physicochemical properties that govern the biological activity of these compounds. The descriptors used in these models often include electronic, steric, and hydrophobic parameters, highlighting the importance of these factors in ligand-receptor interactions. plos.org

A representative QSAR model equation often takes the following form: log(1/C) = k1 * (Descriptor 1) + k2 * (Descriptor 2) + ... + constant Where 'C' is the concentration of the compound required to produce a specific biological effect, and 'k' represents the coefficients for the respective descriptors.

| Parameter | Description |

| R² (Correlation Coefficient) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | A measure of the predictive power of the model, calculated using a cross-validation method. |

| Descriptors | Numerical values that describe the chemical properties of a molecule, such as steric, electronic, and hydrophobic properties. |

This table is interactive. Click on the headers to learn more about each parameter.

The insights gained from QSAR models are directly applied to the design and optimization of new ligands with improved biological activity. By analyzing the contribution of different descriptors in the QSAR equation, chemists can make informed decisions on which parts of the molecule to modify. For example, if a QSAR model indicates that a smaller steric parameter at a particular position is favorable for activity, new compounds can be designed with smaller substituents at that position. plos.org

This approach has been used to guide the structural modification of triazoloquinazolines to enhance their desired pharmacological effects, such as antistaphylococcal activity. nih.gov The development of predictive QSAR models is a crucial step in the lead optimization phase of drug discovery, enabling the rational design of more potent and selective compounds. tandfonline.com

Derivation of Predictive Models for Biological Interactions

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering insights that are complementary to the static pictures provided by molecular docking. These simulations can reveal the stability of the ligand-protein complex over time and highlight key interactions that are crucial for binding.

Studies on novel quinazoline (B50416) derivatives, including fused triazoloquinazolines, have utilized MD simulations to support their findings from molecular docking. These simulations can confirm the stability of the binding pose and provide information on the flexibility of the ligand and the protein active site. For instance, MD simulations have been used to validate the stability of novel triazoloquinazoline derivatives as potent α-glucosidase inhibitors. preprints.org

In Silico ADMET Predictions (excluding clinical implications)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of drug candidates.

The absorption of a drug is a key factor determining its bioavailability. In silico tools can predict various absorption-related properties, such as intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate or inhibitor status. For the broader class of triazoloquinazolines and related heterocyclic compounds, ADME analyses have been conducted to assess their drug-like properties. nih.gov These predictions are based on the molecular structure and physicochemical properties of the compounds, such as molecular weight, lipophilicity (logP), and polar surface area (PSA).

The distribution of a compound throughout the body is another critical pharmacokinetic parameter. In silico models can predict properties like plasma protein binding, blood-brain barrier penetration, and volume of distribution. While specific data for AKOS BBS-00005779 is not available, general ADMET predictions for triazoloquinazoline derivatives help in understanding their likely distribution profiles. These predictions are valuable for identifying potential liabilities early in the drug discovery process, such as poor distribution to the target tissue or unwanted accumulation in certain organs.

Computational Metabolism Pathways

The metabolic fate of a xenobiotic, such as the chemical compound this compound, is a critical determinant of its pharmacokinetic profile and biological activity. In modern drug discovery and development, in silico methods are increasingly employed to predict the metabolic pathways of novel chemical entities. nih.govmdpi.com These computational approaches allow for the early identification of potential metabolic liabilities, guiding the design of compounds with more favorable properties. For the triazoloquinazoline scaffold, which forms the core of this compound, computational studies on analogous structures have provided significant insights into their likely metabolic transformations.

The primary route of metabolism for many nitrogen-containing heterocyclic compounds, including triazoloquinazolines, is through oxidation reactions mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com Computational models, such as those based on quantum mechanics/molecular mechanics (QM/MM), molecular docking, and machine learning algorithms, are utilized to predict the site of metabolism (SoM), which is the specific atom or bond within a molecule most susceptible to enzymatic attack. jyu.finih.gov

For triazoloquinazoline derivatives, computational analyses have identified several potential sites for metabolic modification. These predictions are often based on the reactivity of different parts of the molecule and their accessibility within the active sites of various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). dovepress.com The nitrogen atoms of the triazole ring and various positions on the quinazoline and any substituent groups are often highlighted as potential sites for oxidation.

Commonly predicted metabolic reactions for compounds with a triazoloquinazoline core include:

Hydroxylation: The addition of a hydroxyl (-OH) group, typically to an aromatic ring or an aliphatic side chain. This is a common Phase I metabolic reaction.

N-dealkylation: The removal of an alkyl group attached to a nitrogen atom.

Oxidation: The addition of oxygen or removal of hydrogen, which can occur at various sites on the heterocyclic rings or substituents.

Sulfoxidation: If the molecule contains a sulfur atom, it may be oxidized to a sulfoxide (B87167) or sulfone.

These computational predictions are invaluable for understanding how a compound like this compound might be processed in the body. For instance, a study on 2-methylthio- nih.govnih.govacs.orgtriazolo[1,5-a]quinazolines highlighted that one of the analogs is predicted to be a strong substrate for the CYP1A2 enzyme. nih.gov Such information is crucial for anticipating potential drug-drug interactions and understanding the compound's clearance mechanism.

Below is a table summarizing the predicted metabolic susceptibility of different triazoloquinazoline analogs to various CYP450 enzymes, based on computational studies. While this data is not specific to this compound, it provides a representative overview of the expected metabolic profile for this class of compounds.

| Compound Class | Predicted Interacting CYP Isoform(s) | Predicted Metabolic Reaction(s) | Reference |

| Triazoloquinazolines | CYP1A2, CYP2C9, CYP2C19, CYP3A4 | Oxidation, Hydroxylation | dovepress.comnih.gov |

| 2-methylthio- nih.govnih.govacs.orgtriazolo [1,5-a]quinazolines | CYP1A2, CYP2C19 | Substrate for CYP1A2, weak inhibitor of CYP2C19 | nih.gov |

| General Triazole-containing compounds | CYP enzymes | Stereoselective metabolism, π-stacking interactions with heme | nih.gov |

This table is generated based on findings from computational studies on triazoloquinazoline analogs and is intended to be representative.

Excretion Predictions

Following metabolism, a compound and its metabolites are eliminated from the body through various excretion routes, primarily via the kidneys (renal excretion) or the liver (biliary excretion). Computational models play a significant role in predicting the likely route and rate of excretion for new chemical entities. nih.gov These predictions are typically part of a broader ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. nih.govresearchgate.net

For triazoloquinazoline derivatives, in silico ADMET profiling has been conducted in several studies to evaluate their drug-like properties. nih.govtandfonline.com These studies often use a combination of physicochemical property calculations and predictive models to estimate parameters related to excretion, such as renal clearance (CLr).

Key physicochemical properties that influence excretion and are often calculated computationally include:

Molecular Weight (MW): Influences filtration and transport.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects passive reabsorption in the kidneys.

Topological Polar Surface Area (TPSA): Relates to a molecule's ability to cross cell membranes.

Aqueous Solubility (LogS): Affects the concentration of the drug available for filtration and transport.

Computational models for predicting renal clearance often take these physicochemical properties into account, along with structural features, to estimate whether a compound is likely to be actively secreted, passively filtered, or reabsorbed in the kidney tubules. nih.gov For example, compounds with higher lipophilicity tend to be more readily reabsorbed, leading to lower renal clearance, while more polar compounds are typically excreted more efficiently in the urine. nih.gov

Studies on various triazoloquinazoline analogs have reported favorable in silico ADMET profiles, suggesting good oral bioavailability and drug-likeness. nih.govplos.org While specific excretion pathway predictions for this compound are not available, the general findings for this class of compounds suggest that they are being designed and evaluated with these pharmacokinetic properties in mind.

The following table presents a summary of predicted ADMET-related properties for representative triazoloquinazoline analogs from computational studies. These properties provide an indirect indication of the likely excretion characteristics.

| Compound Analog | Predicted Property | Predicted Value/Classification | Significance for Excretion | Reference |

| Triazoloquinazoline derivative 7c | ADMET Profile | Good, comparable to doxorubicin | Suggests favorable pharmacokinetic behavior, including excretion. | nih.gov |

| Triazoloquinazoline derivative 6 | ADMET Profile | Favorable drug-likeness and safety | Indicates a potentially predictable and non-problematic excretion profile. | tandfonline.com |

| 2-methylthio- nih.govnih.govacs.orgtriazolo [1,5-a]quinazoline (1) | Clearance (CL) | 10.412 (unit not specified) | Higher clearance value suggests more rapid elimination from the body. | nih.gov |

This table is illustrative and based on data for analogous compounds. The specific values and predictions for this compound may differ.

Mechanistic Studies of Biological Interactions at the Cellular and Molecular Level

Modulation of Cellular Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the modulation of cellular signaling pathways by AKOS BBS-00005779.

Receptor Binding and Activation/Antagonism (e.g., Adenosine (B11128) Receptors)

Specific research findings on the binding and activity of this compound at adenosine receptors are not available in the reviewed scientific literature.

Enzyme Inhibition Profiling

Detailed enzyme inhibition profiles for this compound, including its effects on key enzyme families, have not been specifically reported.

There is no specific information available regarding the inhibitory activity of this compound against tyrosine kinases such as VEGFR-2 or EGFR.

Data on the interaction between this compound and the Hsp90 enzyme is not present in the available scientific literature.

Tyrosine Kinase Inhibition (e.g., VEGFR-2, EGFR)

Interactions with Nucleic Acids (e.g., DNA)

Specific studies detailing the interaction of this compound with nucleic acids like DNA have not been found in public scientific databases.

Influence on Cellular Processes (in vitro)

While the broader class of triazoloquinazolines has been studied for various biological activities, specific data on the influence of this compound on in vitro cellular processes is not available.

As the specific biological interaction data for this compound is not available in the public scientific literature, no data tables can be generated at this time.

Modulation of Cell Cycle Progression (e.g., G1 phase arrest)

There is currently no specific information available in the public scientific literature detailing the modulation of cell cycle progression by this compound. While related heterocyclic compounds have been studied for their effects on the cell cycle, dedicated studies on this particular compound are not presently documented.

Induction of Apoptotic Pathways (e.g., promoting BAX, P21, P53; downregulating BCL-2)

Specific studies demonstrating the induction of apoptotic pathways by this compound, including the promotion of pro-apoptotic proteins such as BAX, p21, and p53, or the downregulation of anti-apoptotic proteins like BCL-2, are not found in the available scientific literature. Research on other quinazoline (B50416) derivatives has explored these mechanisms, but direct evidence for this compound is lacking. scirp.org

Anti-Proliferative Effects in Cell Lines

While the broader class of 2-heteroaryl- ontosight.ainih.govnih.govtriazolo[1,5-c]quinazoline-5(6H)-thiones has been investigated for anti-proliferative and cytotoxic effects against various cancer cell lines, specific data detailing the anti-proliferative activity of this compound across different cell lines, including IC50 values, is not currently available in published research. nih.gov One study on a related compound, {2-[3-(1H-indole-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}amine, showed cytotoxic effects across 59 cell lines from nine different cancer types. nih.gov

Investigation of Specific Biological Targets

Target Engagement Studies

There are no specific target engagement studies for this compound documented in the public domain. While general bioactivity has been noted for the chemical class, the specific molecular targets with which this compound interacts have not been detailed. ontosight.ai

Selectivity Profiling against Related Biological Targets

Information regarding the selectivity profiling of this compound against related biological targets is not available in the current body of scientific literature. Such studies are crucial for understanding the compound's specificity and potential therapeutic window, but have not been published for this specific chemical entity.

Structure Activity Relationship Sar and Ligand Design Principles

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the triazoloquinazoline scaffold, several key features have been identified as crucial for molecular recognition and biological function. sci-hub.seresearchgate.netmdpi.com The fused triazoloquinazoline nucleus itself is the foundational pharmacophoric element. sci-hub.seresearchgate.net The strategic placement of substituents on this core structure modulates the electronic and steric properties, thereby fine-tuning the compound's interaction with specific biological targets. plos.orgnih.gov

For instance, in the adenosine (B11128) antagonist CGS 15943, the key features include the triazole ring, the N5-amino group, the 9-chloro substituent, and the 2-(2-furyl) group, which collectively contribute to its high affinity for adenosine receptors. nih.gov The combination of the quinazoline (B50416) and triazole moieties into a single scaffold has been a successful strategy in medicinal chemistry, leading to compounds with a wide array of pharmacological activities. researchgate.net

| Pharmacophoric Feature | Significance for Biological Activity |

|---|---|

| Fused Triazoloquinazoline Core | Serves as the fundamental scaffold for a wide range of biological activities, including anticancer, anti-inflammatory, and adenosine receptor antagonism. sci-hub.seresearchgate.netresearchgate.net |

| Substituents on Triazole and Quinazoline Rings | The nature and position of substituents are critical for modulating potency, selectivity, and the type of pharmacological activity. sci-hub.seplos.org |